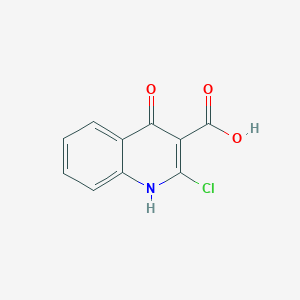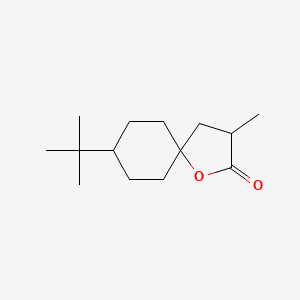
9-(4-Chlorobutyl)-9h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorobutyl)-9h-purin-6-amine: is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a 4-chlorobutyl group at the 9th position and an amine group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorobutyl)-9h-purin-6-amine typically involves the alkylation of 9H-purine-6-amine with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobutyl group. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: The amine group at the 6th position can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, dimethylformamide, acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products:
Substitution: Various substituted purine derivatives.
Oxidation: Nitroso or nitro purine derivatives.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(4-Chlorobutyl)-9h-purin-6-amine is used as an intermediate in the synthesis of more complex purine derivatives. It serves as a building block for the development of novel compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential role as a ligand for purine receptors. It may be used in assays to investigate the binding affinity and selectivity of purine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of antiviral and anticancer agents. Its structural similarity to nucleotides makes it a candidate for the development of nucleotide analogs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 9-(4-Chlorobutyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
9-(4-Bromobutyl)-9h-purin-6-amine: Similar structure with a bromine atom instead of chlorine.
9-(4-Methylbutyl)-9h-purin-6-amine: Similar structure with a methyl group instead of chlorine.
9-(4-Hydroxybutyl)-9h-purin-6-amine: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness: 9-(4-Chlorobutyl)-9h-purin-6-amine is unique due to the presence of the chlorobutyl group, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorobutyl group may influence the compound’s binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69293-19-2 |
|---|---|
Molekularformel |
C9H12ClN5 |
Molekulargewicht |
225.68 g/mol |
IUPAC-Name |
9-(4-chlorobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
InChI-Schlüssel |
JOSMPXYVHRJDAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)



![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)



![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)


![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)
